1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone
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Overview
Description
“1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone” is a compound that contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “this compound”, has been a topic of interest in the agrochemical, pharmaceutical, and functional materials fields . The biological activities of these compounds are considered to be derived from the unique physicochemical properties of fluorine .Molecular Structure Analysis
The molecular formula of “this compound” is C8H6F3NO . The structure of this compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of compounds derived from 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone has shown significant antimicrobial activity. For example, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone from 2-(pyridine-2-ylamino)acetohydrazide demonstrated increased antimicrobial activity with MIC values ranging from 30.2 - 43.2 μg cm-3, indicating that modifications to the core structure can enhance its biological potency (Salimon, Salih, & Hussien, 2011).
Quantum Mechanical Modeling
Quantum mechanical modeling of derivatives similar to this compound, such as 1-5-(difluoromethyl-1H-pyrrol-2-yl-)ethanone, has provided insights into their structural and vibrational properties. This study utilized hybrid B3LYP/6-31G* methods to analyze and compare their properties, offering valuable data for further chemical synthesis and application design (Cataldo, Castillo, & Br, 2014).
Synthesis and Antiviral Activity
The synthesis of compounds incorporating the pyridin-3-yl ethanone structure has also been explored for antiviral applications. For instance, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone showed promising results as a starting material for synthesizing heterocyclic compounds with evaluated cytotoxicity and anti-HSV1 and anti-HAV-MBB activity (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Synthesis of Nickel Complexes for Fluorinated Pyridines
Research into the synthesis of nickel complexes with 3-fluoropyridyl derivatives has demonstrated a method for accessing fluorinated pyridines, providing a new route to synthesize 1-(2,5,6-trifluoropyridin-3-yl)ethanone and other derivatives. This study highlights the versatility of nickel complexes in synthesizing fluorinated compounds, which could have implications for pharmaceutical and material sciences (Sladek, Braun, Neumann, & Stammler, 2003).
Synthesis of Heterocyclic Analogues
The synthesis of isomorphous structures containing this compound analogues has been studied to understand the exchange rule between chlorine and methyl groups. This research provides insights into the structural and disorder aspects of these compounds, which could be beneficial for designing new pharmaceuticals and materials (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Mechanism of Action
Future Directions
The future directions for “1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone” and its derivatives are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)6-2-7(4-12-3-6)8(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAQHLISOKTGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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